4-Phenyl-2-[(pyridin-3-ylmethyl)sulfanyl]-6-(trifluoromethyl)pyrimidine
Description
This pyrimidine derivative features a trifluoromethyl group at position 6, a phenyl group at position 4, and a sulfanyl-linked pyridin-3-ylmethyl moiety at position 2.
Properties
Molecular Formula |
C17H12F3N3S |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
4-phenyl-2-(pyridin-3-ylmethylsulfanyl)-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C17H12F3N3S/c18-17(19,20)15-9-14(13-6-2-1-3-7-13)22-16(23-15)24-11-12-5-4-8-21-10-12/h1-10H,11H2 |
InChI Key |
MQNHPVTUIDNXKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)SCC3=CN=CC=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-2-{[(pyridin-3-yl)methyl]sulfanyl}-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated pyrimidine in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-phenyl-2-{[(pyridin-3-yl)methyl]sulfanyl}-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
The compound has shown promise in various biological assays, particularly in the context of antileishmanial activity. Research indicates that derivatives of this compound can be effective against Leishmania species, which are responsible for leishmaniasis, a disease affecting millions globally. In vitro studies have demonstrated that certain derivatives exhibit low cytotoxicity and significant activity against intracellular amastigote stages of L. infantum, with effective concentrations (EC50) comparable to existing treatments like miltefosine .
Structure-Activity Relationships
The structural features of 4-Phenyl-2-[(pyridin-3-ylmethyl)sulfanyl]-6-(trifluoromethyl)pyrimidine are crucial to its biological activity. Modifications at specific positions on the pyrimidine ring or the phenyl group can lead to enhanced solubility and stability, which are essential for drug development. For instance, replacing certain substituents has been shown to improve aqueous solubility and gastrointestinal permeability, making it a more viable candidate for further in vivo studies .
Medicinal Chemistry Implications
The compound acts as a positive allosteric modulator for metabotropic glutamate receptors (mGluR2), which are implicated in various neurological disorders. This modulation presents potential therapeutic avenues for treating conditions such as anxiety, depression, and schizophrenia . The ability to influence receptor activity through structural modifications enhances its utility in drug design.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-phenyl-2-{[(pyridin-3-yl)methyl]sulfanyl}-6-(trifluoromethyl)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects. For instance, it has been shown to induce apoptosis in cancer cells by activating caspase enzymes and reducing the expression of proliferating cell nuclear antigen (PCNA) .
Comparison with Similar Compounds
Substituent Analysis at Position 2
- Target Compound: Pyridin-3-ylmethyl sulfanyl group.
- Analog 1 (): 4-Methylphenyl sulfanyl group.
- Analog 2 () : (2-Methylphenyl)methyl sulfanyl. A purely lipophilic substituent, likely favoring membrane permeability but lacking directed interactions .
- Analog 3 (): Methylsulfanylmethyl and trifluoromethylphenyl sulfanyl.
Substituent Analysis at Position 4
- Target Compound : Phenyl group. A common aromatic substituent contributing to planar geometry and hydrophobic interactions.
- Analog 4 () : 3,5-Dichlorophenyl. Chlorine atoms increase electronegativity and may enhance halogen bonding, but introduce toxicity risks .
- Analog 5 (): 1-Ethyl-3-methylpyrazole.
Substituent Analysis at Position 6
- Target Compound : Trifluoromethyl group. Universally present in analogs (Evidences 6, 8–13), this group improves metabolic resistance and electron-withdrawing effects, stabilizing the pyrimidine ring .
Data Tables
Table 1: Substituent Comparison of Key Analogs
Biological Activity
4-Phenyl-2-[(pyridin-3-ylmethyl)sulfanyl]-6-(trifluoromethyl)pyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its synthesis, mechanisms of action, and therapeutic applications.
Synthesis and Characterization
The synthesis of 4-Phenyl-2-[(pyridin-3-ylmethyl)sulfanyl]-6-(trifluoromethyl)pyrimidine typically involves multi-step reactions starting from pyrimidine derivatives. The characterization of the compound is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Biological Activity Overview
The biological activities of 4-Phenyl-2-[(pyridin-3-ylmethyl)sulfanyl]-6-(trifluoromethyl)pyrimidine can be categorized into several key areas:
1. Anticancer Activity
Numerous studies have reported the anticancer properties of trifluoromethyl pyrimidine derivatives. For instance, a study indicated that certain derivatives exhibited significant cytotoxicity against cancer cell lines such as PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer) at concentrations as low as 5 μg/ml . The mechanism of action often involves the inhibition of specific signaling pathways associated with tumor growth and proliferation.
2. Antimicrobial Properties
The compound has also shown promising results in antimicrobial assays. Research indicates that pyrimidine derivatives can exhibit antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, with MIC values ranging from 3.12 to 12.5 μg/ml . This suggests a potential application in treating bacterial infections.
3. Enzyme Inhibition
Inhibition of key enzymes involved in disease processes is another area where this compound shows potential. It has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase, which is relevant in neurodegenerative diseases like Alzheimer's .
Case Studies
Several case studies highlight the biological activity of 4-Phenyl-2-[(pyridin-3-ylmethyl)sulfanyl]-6-(trifluoromethyl)pyrimidine:
- Anticancer Study : A recent study synthesized a series of trifluoromethyl pyrimidine derivatives, including the target compound, which were tested for their anticancer properties against multiple cell lines. The results indicated that some derivatives had comparable efficacy to established chemotherapeutics like doxorubicin .
- Antimicrobial Evaluation : Another study focused on the antibacterial properties of pyrimidine derivatives, demonstrating that certain compounds significantly inhibited bacterial growth at lower concentrations than traditional antibiotics .
Research Findings Summary
The following table summarizes key findings related to the biological activity of 4-Phenyl-2-[(pyridin-3-ylmethyl)sulfanyl]-6-(trifluoromethyl)pyrimidine:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
